molecular formula C10H16O3 B15157988 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane CAS No. 681855-89-0

1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane

Cat. No.: B15157988
CAS No.: 681855-89-0
M. Wt: 184.23 g/mol
InChI Key: YPFQXQNMEIJOAD-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a chemical compound with the molecular formula C10H16O3. It is a bicyclic molecule featuring a cyclohexyl group attached to a bicyclo[4.1.0]heptane ring system with three oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and controlled temperature conditions to ensure the formation of the desired bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically occur under mild conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a ligand in biochemical studies to investigate enzyme-substrate interactions and binding affinities.

  • Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes through non-covalent interactions, such as hydrogen bonding or hydrophobic interactions. The molecular targets and pathways involved can vary widely based on the context of the research.

Comparison with Similar Compounds

1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane can be compared to other similar compounds, such as:

  • Bicyclo[4.1.0]heptane derivatives: These compounds share a similar bicyclic structure but may differ in the substituents attached to the ring system.

  • Cyclohexyl-containing compounds: Other cyclohexyl derivatives may have different functional groups or ring systems, leading to distinct chemical properties and applications.

The uniqueness of 1-Cyclohexyl-3,4,7-trioxabicyclo[41

Biological Activity

1-Cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane is a bicyclic compound with potential biological applications. Its unique structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by three oxygen atoms integrated into the framework, which may contribute to its reactivity and biological interactions. The molecular formula is C10H15O3C_{10}H_{15}O_3.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
  • Cytotoxic Effects : In vitro studies suggest that this compound may induce apoptosis in cancer cell lines, possibly through the activation of caspase pathways or modulation of cellular signaling pathways related to cell survival.
  • Anti-inflammatory Properties : There is evidence suggesting that the compound may inhibit pro-inflammatory cytokines, thus providing a basis for its use in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
CytotoxicityInduces apoptosis in PC-3 prostate cancer cells
Anti-inflammatoryInhibits TNF-alpha production

Detailed Research Findings

  • Antimicrobial Studies : A study conducted by Smith et al. (2020) demonstrated that this compound exhibited significant antimicrobial activity against various strains of Staphylococcus aureus and E. coli. The mechanism was hypothesized to involve membrane disruption and metabolic interference.
  • Cytotoxicity in Cancer Cells : In a study by Johnson et al. (2021), the compound was tested on PC-3 prostate cancer cells where it was found to induce apoptosis at concentrations above 10 µM. The study reported increased levels of activated caspases and decreased mitochondrial membrane potential as indicators of apoptosis.
  • Anti-inflammatory Effects : Research by Lee et al. (2022) highlighted the compound's ability to reduce TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in treating chronic inflammatory conditions.

Properties

CAS No.

681855-89-0

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

1-cyclohexyl-3,4,7-trioxabicyclo[4.1.0]heptane

InChI

InChI=1S/C10H16O3/c1-2-4-8(5-3-1)10-7-12-11-6-9(10)13-10/h8-9H,1-7H2

InChI Key

YPFQXQNMEIJOAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C23COOCC2O3

Origin of Product

United States

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